molecular formula C23H21N5O4 B2710997 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021020-65-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B2710997
CAS No.: 1021020-65-4
M. Wt: 431.452
InChI Key: MGBCLUNZRYNCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6351 g/mol
  • CAS Number : 379249-41-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxopyrazolo[1,5-d][1,2,4]triazin moiety is known for its role in inhibiting specific enzymes and modulating receptor activity. This compound may exhibit anti-inflammatory and anticancer properties through these mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)11.20
Other derivativesA54915.73 - 59.61

These findings indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated. The synthesized derivatives showed moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This property can be crucial in mitigating oxidative stress-related diseases.

Case Studies

A study conducted on a series of oxadiazole derivatives revealed that compounds similar to this compound demonstrated promising results in terms of anticancer efficacy and antioxidant properties. The most effective derivatives were noted to have IC50 values ranging from 11.20 µM to 59.61 µM against A549 cells after a 72-hour treatment period .

Molecular Docking Studies

In silico molecular docking studies have been performed to predict the binding affinity and interaction profiles of this compound with various biological targets. The results indicated favorable interactions with key enzymes involved in cancer progression and inflammation pathways.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-3-4-16(9-15(14)2)18-11-19-23(30)27(24-13-28(19)26-18)12-22(29)25-17-5-6-20-21(10-17)32-8-7-31-20/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBCLUNZRYNCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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